1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene

Catalog No.
S13000734
CAS No.
797047-76-8
M.F
C19H15F3
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3...

CAS Number

797047-76-8

Product Name

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene

IUPAC Name

1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-3-enylbenzene

Molecular Formula

C19H15F3

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h2-3,6-7,9-10,12-13H,4-5H2,1H3

InChI Key

XPHZFUOGBXCSSU-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F

1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is an organofluorine compound characterized by the presence of multiple fluorine atoms and a complex aromatic structure. Its molecular formula is C19H15F3C_{19}H_{15}F_3 with a molecular weight of approximately 300.318 g/mol. This compound features a difluorobenzene core substituted with a 4-fluorophenyl group attached via an ethynyl linkage and a pent-3-en-1-yl group, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Typical for aromatic compounds and organofluorine chemistry:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine groups can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for functional group modifications.
  • Alkyne Reactions: The ethynyl group can participate in reactions such as coupling reactions (e.g., Sonogashira coupling), which are useful for synthesizing more complex structures .

Research on the biological activity of 1,3-difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene is limited but suggests potential applications in pharmacology. Compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess anticancer properties. Its unique fluorinated structure may enhance its binding affinity to biological targets .

Synthesis of 1,3-difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene typically involves multi-step organic reactions:

  • Preparation of the Ethynyl Group: The synthesis often begins with the formation of the ethynyl derivative from suitable precursors.
  • Fluorination Steps: Selective fluorination can be achieved using reagents such as difluorocarbene or other fluorinating agents to introduce the difluoro substituents on the benzene ring.
  • Coupling Reactions: The ethynyl group is then coupled with the 4-fluorophenyl moiety through cross-coupling techniques .

The applications of 1,3-difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene span various fields:

  • Medicinal Chemistry: Due to its potential biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or other diseases.
  • Material Science: Its unique properties may allow it to be used in specialized coatings or polymers where fluorinated compounds are advantageous due to their stability and chemical resistance.

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Exact Mass

300.11258496 g/mol

Monoisotopic Mass

300.11258496 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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